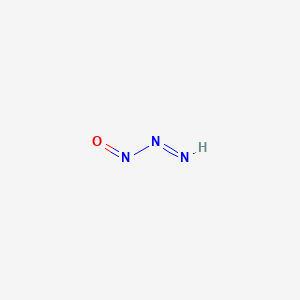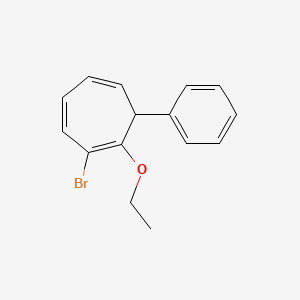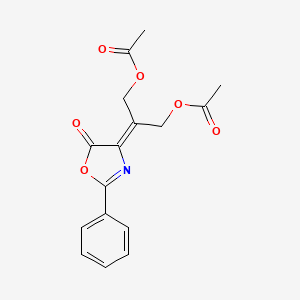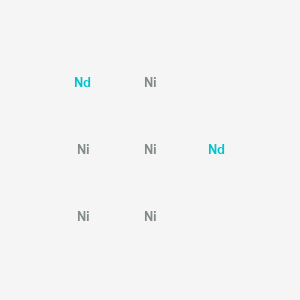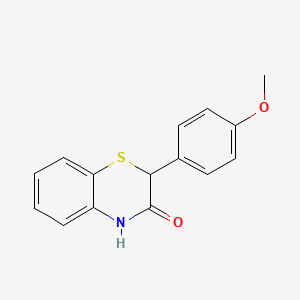
2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one: is a heterocyclic compound that features a benzothiazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxyphenyl group adds to its chemical diversity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the condensation of 4-methoxyaniline with 2-chlorobenzoic acid, followed by cyclization in the presence of a sulfur source such as elemental sulfur or sodium sulfide. The reaction conditions often require heating and the use of solvents like ethanol or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
科学的研究の応用
2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials, including polymers and dyes.
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways critical for the survival of microorganisms or cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may act by disrupting cell membrane integrity or inhibiting key metabolic enzymes.
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenyl)-4H-1,4-benzothiazin-3-one
- 2-(4-methylphenyl)-4H-1,4-benzothiazin-3-one
- 2-(4-nitrophenyl)-4H-1,4-benzothiazin-3-one
Uniqueness
2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the electronic effects of the methoxy group can modulate the compound’s chemical reactivity, making it a versatile intermediate for further chemical modifications.
特性
分子式 |
C15H13NO2S |
|---|---|
分子量 |
271.3 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C15H13NO2S/c1-18-11-8-6-10(7-9-11)14-15(17)16-12-4-2-3-5-13(12)19-14/h2-9,14H,1H3,(H,16,17) |
InChIキー |
UFRCVGYKFLXYLR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2C(=O)NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



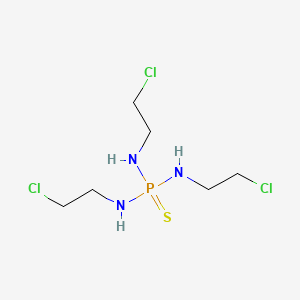
![Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14368144.png)
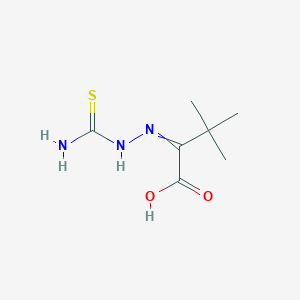
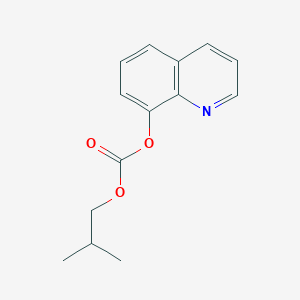



![3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene](/img/structure/B14368173.png)
